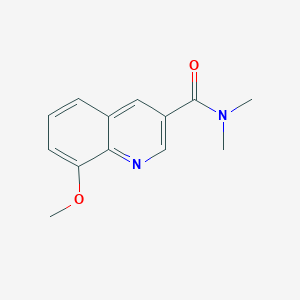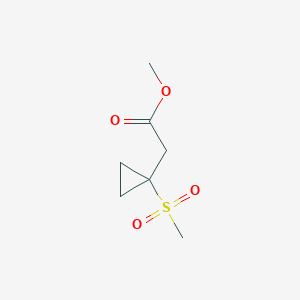![molecular formula C6H9NO2S B13668890 Ethyl [(cyanomethyl)sulfanyl]acetate CAS No. 56795-98-3](/img/structure/B13668890.png)
Ethyl [(cyanomethyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(cyanomethyl)thio]acetate is an organic compound with the molecular formula C6H9NO2S It is a derivative of thioacetic acid and contains both ester and nitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-[(cyanomethyl)thio]acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with thioglycolic acid under basic conditions. The reaction typically proceeds as follows:
- Ethyl cyanoacetate is treated with a base such as sodium hydroxide to generate the enolate ion.
- Thioglycolic acid is then added to the reaction mixture, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[(cyanomethyl)thio]acetate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(cyanomethyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 2-[(cyanomethyl)thio]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(cyanomethyl)thio]acetate involves its reactivity with nucleophiles and electrophiles. The ester and nitrile groups provide sites for nucleophilic attack, while the thioether linkage can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the thioether group.
Thioacetic acid: Contains the thioether group but lacks the ester and nitrile functionalities.
Methyl 2-[(cyanomethyl)thio]acetate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-[(cyanomethyl)thio]acetate is unique due to the combination of ester, nitrile, and thioether functionalities in a single molecule. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
56795-98-3 |
|---|---|
Fórmula molecular |
C6H9NO2S |
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
ethyl 2-(cyanomethylsulfanyl)acetate |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6(8)5-10-4-3-7/h2,4-5H2,1H3 |
Clave InChI |
AKLQNZNINGMXBC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


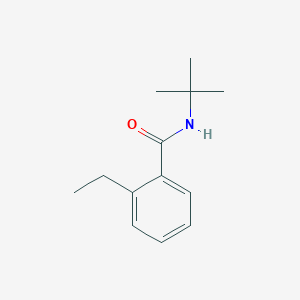
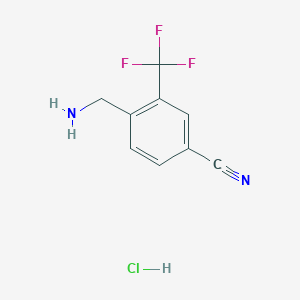


![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)



![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)
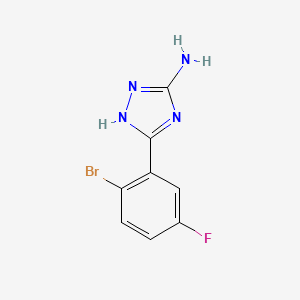
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)

